1H-Indazol-7-amine
Overview
Description
1H-Indazol-7-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures composed of a pyrazole ring fused to a benzene ringIndazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 1H-Indazol-7-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzonitriles with hydrazine derivatives. This reaction typically requires a catalyst such as copper acetate and is carried out under an oxygen atmosphere in dimethyl sulfoxide (DMSO) to form the indazole ring . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without the need for a catalyst or solvent .
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1H-Indazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high yield and purity .
Scientific Research Applications
1H-Indazol-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are used in various chemical reactions and studies.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects. It has been studied for its role in inhibiting enzymes and receptors involved in various biological pathways.
Medicine: Indazole derivatives, including this compound, are investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. They are also explored as inhibitors of specific kinases and other molecular targets.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indazol-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, certain indazole derivatives are known to inhibit kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, inflammation, and other biological processes .
Comparison with Similar Compounds
1H-Indazol-7-amine can be compared with other indazole derivatives, such as 1H-Indazole-3-amine and 1H-Indazole-6-amine. While these compounds share a similar core structure, their biological activities and applications can vary significantly. For instance, 1H-Indazole-3-amine has been studied for its anticancer properties, whereas 1H-Indazole-6-amine is known for its potential as an anti-inflammatory agent .
Similar compounds include:
- 1H-Indazole-3-amine
- 1H-Indazole-6-amine
- 2H-Indazole
- 3H-Indazole
Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry .
Properties
IUPAC Name |
1H-indazol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFFCAGPSWJBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175718 | |
Record name | 1H-Indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21443-96-9 | |
Record name | 1H-Indazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21443-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazol-7-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021443969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indazol-7-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indazol-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H-indazol-7-amine interact with bacterial DNA ligase?
A: The research abstract [] states that this compound (AT4213) binds to an alternate binding site on bacterial DNA ligase. This suggests that the compound may not directly compete with the enzyme's natural substrates but instead exerts its influence through an allosteric mechanism. Further research is needed to fully elucidate the specific interactions between this compound and the amino acid residues within this alternate binding site.
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